molecular formula C40H50N8O6 B1662798 ダクラタスビル CAS No. 1009119-64-5

ダクラタスビル

カタログ番号: B1662798
CAS番号: 1009119-64-5
分子量: 738.9 g/mol
InChIキー: FKRSSPOQAMALKA-URRMOVRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir is an antiviral medication used in combination with other medications to treat hepatitis C (HCV). The other medications used in combination include sofosbuvir, ribavirin, and interferon, vary depending on the virus type and whether the person has cirrhosis . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Synthesis Analysis

The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . The process involves the use of innovative reaction chemistry and post-synthesis purification equipment .


Molecular Structure Analysis

A 3D model of HCV NS5A GT-4a was constructed and evaluated using molecular dynamics (MD) simulations. The generated model implies an intriguing new orientation of the AH relative to domain I .


Chemical Reactions Analysis

The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (daclatasvir) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of daclatasvir with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and daclatasvir in the aqueous system .


Physical and Chemical Properties Analysis

Daclatasvir has a molecular weight of 811.80 and a formula of C40H52Cl2N8O6 . It is soluble in DMSO at 148 mg/mL . In the parallel artificial membrane permeability assay, Daclatasvir demonstrated high permeability, with a permeability coefficient of 442 nm/s at pH 5.5 .

科学的研究の応用

ダクラタスビル: 科学研究応用の包括的な分析: ダクラタスビルは、主にC型肝炎ウイルス(HCV)感染症の治療に用いられている、直接作用型抗ウイルス薬です。以下は、要求されたとおり、それぞれ別のセクションで、その科学研究応用の詳細な分析です。

COVID-19 治療における潜在的な使用

最近の研究では、COVID-19 の治療におけるダクラタスビルの有効性が検討されています。 ランダム化臨床試験では、ダクラタスビルは、多くの場合、ソフォスブビルとの併用で、特定のCOVID-19患者の大幅な治療成績の改善につながることが示されています .

ウイルス輸送体の阻害

インビトロ研究では、ダクラタスビルは、P-糖タンパク質や乳癌耐性タンパク質などのさまざまな輸送体を阻害する可能性があり、他の薬物の薬物動態に影響を与える可能性があることが示唆されています .

作用機序

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is involved in creating the replication complex for the virus, making it a crucial target for antiviral drugs .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The primary biochemical pathway affected by Daclatasvir is the replication of the HCV RNA genome. By binding to NS5A, Daclatasvir disrupts the formation of the replication complex, thereby inhibiting the replication of the viral RNA . This disruption of the viral replication process leads to a decrease in viral load and eventually, the eradication of the virus from the body.

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Result of Action

The primary result of Daclatasvir’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of certain medications can affect the metabolism and excretion of Daclatasvir. Strong inhibitors of cytochrome P450 3A4 require a reduction of Daclatasvir dose from 60 to 30 mg once daily when co-administered . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase of Daclatasvir dose from 60 to 90 mg once daily when co-administered . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

Safety and Hazards

Daclatasvir should not be used with St. John’s wort, rifampin, or carbamazepine . Common side effects when used with sofosbuvir and daclatasvir include headache, feeling tired, and nausea . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries . Future research paves the way for safe, tolerable, and effective treatment options for the vast majority of those infected with hepatitis C .

生化学分析

Biochemical Properties

Daclatasvir functions by inhibiting the NS5A protein, a nonstructural phosphoprotein encoded by HCV. This inhibition disrupts the replication of the viral RNA and the assembly of new virions. The compound binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex . This interaction leads to a decrease in serum HCV RNA levels and downregulation of the hyperphosphorylation of NS5A .

Cellular Effects

Daclatasvir has significant effects on various cellular processes. It inhibits the replication of HCV by preventing the formation of new membranous web structures and replication complex vesicles. This inhibition also affects the early assembly steps of the virus. In HCV-infected cells, daclatasvir induces clustering of structural and non-structural HCV proteins, leading to the formation of inactive assembly platforms . This clustering prevents the functional connection with replication complexes, thereby reducing the delivery of viral genomes to these clusters .

Molecular Mechanism

At the molecular level, daclatasvir exerts its effects by binding to the N-terminus within Domain 1 of the NS5A protein. This binding inhibits viral RNA replication and virion assembly . The symmetric and amino acid-related structure of daclatasvir allows it to form hydrogen bond interactions with the amino acids of the binding pocket, causing structural modifications of NS5A. These modifications lead to a loss of action and result in the inhibition of virion formation .

Temporal Effects in Laboratory Settings

In laboratory settings, daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . The compound’s stability and degradation over time have been well-characterized, with no significant long-term adverse effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of daclatasvir vary with different dosages. Studies have shown that daclatasvir undergoes rapid absorption and achieves steady state by day 4 in multiple-ascending dose studies . The compound has low-to-moderate clearance, with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion . No dose adjustment is necessary for patients with any degree of hepatic or renal impairment .

Metabolic Pathways

Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The oxidative pathways include δ-oxidation of the pyrrolidine moiety, resulting in ring opening to an aminoaldehyde intermediate followed by an intramolecular reaction between the aldehyde and the proximal imidazole nitrogen atom . The compound has low-to-moderate clearance, with renal clearance being a minor route of elimination .

Transport and Distribution

Daclatasvir undergoes rapid absorption and is distributed within cells and tissues. The compound has a volume of distribution of approximately 47 liters in patients who were orally administered a 60 mg tablet . It is a weak-to-moderate inhibitor of transporters including organic cation transporter 1, P-glycoprotein, organic transporting polypeptide 1B1, organic transporting polypeptide 1B3, and breast cancer resistance protein .

Subcellular Localization

Daclatasvir prevents the formation of new membranous web structures and replication complex vesicles in HCV-infected cells. It induces clustering of structural and non-structural HCV proteins, including core, E2, NS4B, and NS5A, leading to the formation of inactive assembly platforms . These clustered structures appear to be inactive assembly platforms, likely owing to the loss of functional connection with replication complexes .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": [ "2-bromo-4'-fluoro-4-methoxybiphenyl", "2-(tert-butoxycarbonylamino)-3,5-difluorobenzaldehyde", "Sodium hydride", "Diisopropylethylamine", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Sodium iodide", "Sodium azide" ], "Reaction": [ "The synthesis starts with the reaction of 2-bromo-4'-fluoro-4-methoxybiphenyl with sodium hydride in tetrahydrofuran to form the corresponding phenyl lithium species.", "The phenyl lithium species is then reacted with 2-(tert-butoxycarbonylamino)-3,5-difluorobenzaldehyde in the presence of diisopropylethylamine to form an intermediate.", "The intermediate is then treated with methanol and hydrochloric acid to remove the tert-butoxycarbonyl (Boc) protecting group and form a primary amine.", "The primary amine is then reacted with sodium azide in the presence of acetic acid to form an azide intermediate.", "The azide intermediate is then reduced with sodium iodide in the presence of acetic acid and methanol to form the final product, Daclatasvir." ] }

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.

CAS番号

1009119-64-5

分子式

C40H50N8O6

分子量

738.9 g/mol

IUPAC名

methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1

InChIキー

FKRSSPOQAMALKA-URRMOVRVSA-N

異性体SMILES

CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

正規SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

ピクトグラム

Irritant; Health Hazard

溶解性

Freely soluble (>700 mg/mL)

同義語

BMS-790052
Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
daclatasvir
Daklinza

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir
Reactant of Route 3
Daclatasvir
Reactant of Route 4
Daclatasvir
Reactant of Route 5
Reactant of Route 5
Daclatasvir
Reactant of Route 6
Reactant of Route 6
Daclatasvir
Customer
Q & A

Q1: How does daclatasvir exert its antiviral activity against HCV?

A1: Daclatasvir binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []

Q2: Does daclatasvir affect NS5A stability or dimerization?

A2: No, studies indicate that daclatasvir does not impact NS5A stability or its ability to form dimers. []

Q3: Are there multiple stages in the HCV life cycle that daclatasvir targets?

A3: Yes, modeling suggests that daclatasvir effectively blocks both viral RNA synthesis and virion assembly/secretion. []

Q4: Does daclatasvir inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?

A4: While PI4KIIIα is known to play a role in HCV replication, daclatasvir’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []

Q5: What is the molecular formula and weight of daclatasvir?

A5: This information is not provided in the research articles provided. You can find this information in drug databases or the daclatasvir prescribing information.

Q6: Does daclatasvir exhibit any catalytic properties?

A6: Daclatasvir is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.

Q7: Have computational methods been employed to study daclatasvir?

A10: Yes, molecular docking studies were used to investigate the interaction between daclatasvir and NS5A dimers. [] Additionally, multiscale modeling helped understand daclatasvir's effects on the HCV intracellular lifecycle. []

Q8: How do modifications to the daclatasvir structure affect its activity?

A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a daclatasvir derivative. [] This suggests that the region around the Y93 residue is crucial for daclatasvir binding and activity.

Q9: What is the impact of body weight and other factors on daclatasvir pharmacokinetics?

A12: Body weight and serum albumin were found to be significant determinants of daclatasvir apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced daclatasvir concentrations. []

Q10: Does daclatasvir interact with drug transporters?

A13: Yes, daclatasvir is a substrate of P-glycoprotein (P-gp), a drug transporter. []

Q11: Are there any clinically significant drug interactions with daclatasvir?

A14: Daclatasvir requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for daclatasvir metabolism. [, ] No significant interactions were observed with tenofovir. []

Q12: What is the clinical efficacy of daclatasvir in treating chronic HCV infection?

A16: Numerous clinical trials have shown that daclatasvir-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]

Q13: What are the known mechanisms of resistance to daclatasvir?

A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces daclatasvir's binding affinity and antiviral activity. [, , ]

Q14: What are potential future directions for research on daclatasvir?

A14: Future research could focus on:

  • Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
  • Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
  • Improving affordability and accessibility: Expanding access to affordable generic versions of daclatasvir, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。